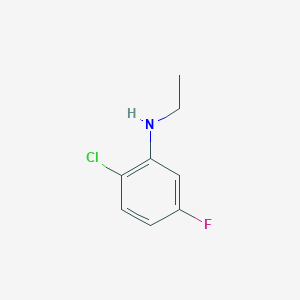
2-Chloro-N-ethyl-5-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-ethyl-5-fluoroaniline is an aromatic amine compound characterized by the presence of chlorine, ethyl, and fluorine substituents on the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-5-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 2-chloro-5-fluoronitrobenzene with ethylamine, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a reducing agent like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The starting material, 2-chloro-5-fluoronitrobenzene, is subjected to nitration using nitric acid and sulfuric acid, followed by reduction with hydrogen gas in the presence of a palladium catalyst to yield the desired amine .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-ethyl-5-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine and fluorine substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
2-Chloro-N-ethyl-5-fluoroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-ethyl-5-fluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-fluoroaniline: Similar structure but lacks the ethyl group.
2-Chloro-N-methyl-5-fluoroaniline: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-4-fluoroaniline: Similar structure but with the fluorine substituent at a different position.
Uniqueness
2-Chloro-N-ethyl-5-fluoroaniline is unique due to the presence of both chlorine and fluorine substituents along with an ethyl group. This combination of substituents imparts specific chemical and physical properties, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H9ClFN |
|---|---|
Poids moléculaire |
173.61 g/mol |
Nom IUPAC |
2-chloro-N-ethyl-5-fluoroaniline |
InChI |
InChI=1S/C8H9ClFN/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,11H,2H2,1H3 |
Clé InChI |
VUEJCIGBDBYGDX-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=CC(=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


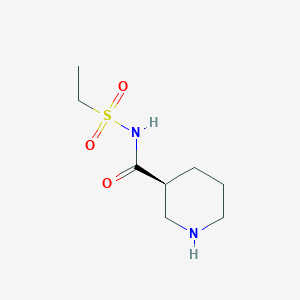
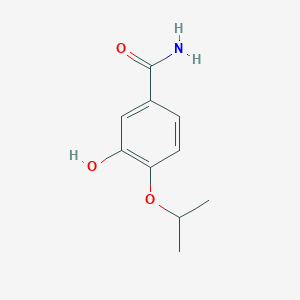
![[3-Acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B15090946.png)
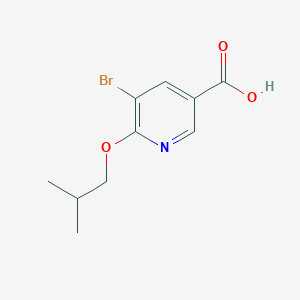
![1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15090952.png)
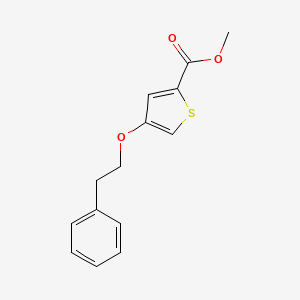
methanone](/img/structure/B15090965.png)
![(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B15090969.png)

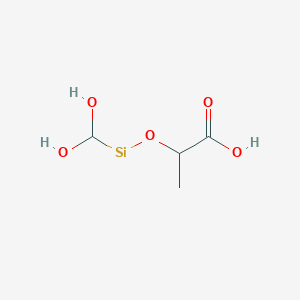
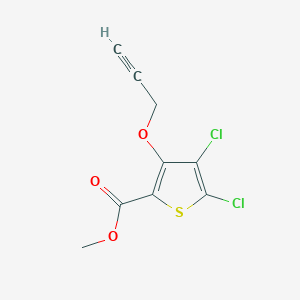
![(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione](/img/structure/B15091005.png)
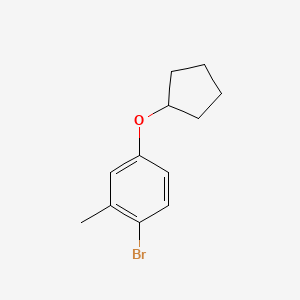
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B15091020.png)
